molecular formula C6H4Cl2O3S B3051216 4-Chlorophenyl chloranesulfonate CAS No. 32117-86-5

4-Chlorophenyl chloranesulfonate

Cat. No. B3051216
CAS RN: 32117-86-5
M. Wt: 227.06 g/mol
InChI Key: BKVUMYOQSQOQMN-UHFFFAOYSA-N
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Description

4-Chlorophenol is an organic compound with the formula ClC6H4OH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached to it .


Chemical Reactions Analysis

4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes . It is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .


Physical And Chemical Properties Analysis

4-Chlorophenol has a molecular weight of 128.56 g/mol. It appears as a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a significant solubility in water .

Scientific Research Applications

Fuel Cell Technology

One application of sulfonated polymers, which could potentially involve derivatives like 4-Chlorophenyl chloranesulfonate, is in the development of proton exchange membranes for fuel cells. A study by Kazuya Matsumoto, Tomoya Higashihara, and M. Ueda (2009) highlights the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating the significance of such materials in enhancing proton conduction efficiency (Matsumoto, Higashihara, & Ueda, 2009).

Semiconductor and Electronic Materials

The study of electronic transport mechanisms in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with various bisphenols, indicates the potential use of these materials in semiconducting applications. The research conducted by G. Rusu et al. (2007) explores the semiconducting properties and the correlation between these properties and the chemical structures of the polymers, showing the broad applicability of chlorophenyl sulfone derivatives in electronic materials (Rusu et al., 2007).

Advanced Oxidation Processes for Water Treatment

Research into the degradation of pollutants like 4-chlorophenol in wastewater treatment has explored the use of advanced oxidation processes. A novel magnetic polysulfone microcapsule containing organic modified montmorillonite, as studied by Xiaoyan Liu et al. (2011), provides a low-cost and efficient method for the clean-up and enrichment of chlorophenols in aqueous samples. This approach indicates the potential for utilizing chlorophenyl sulfone derivatives in environmental applications, especially in water purification and treatment technologies (Liu et al., 2011).

Antiviral Research

In the field of medicinal chemistry, derivatives of 4-Chlorophenyl chloranesulfonate have been explored for their potential antiviral activities. Zhuo Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This suggests the possibility of chlorophenyl sulfone derivatives being used in the development of antiviral drugs or agents (Chen et al., 2010).

Safety And Hazards

4-Chlorophenol is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-chloro-4-chlorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUMYOQSQOQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508636
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl chloranesulfonate

CAS RN

32117-86-5
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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